molecular formula C3H4N2O B106053 3-Aminoisoxazole CAS No. 1750-42-1

3-Aminoisoxazole

Cat. No. B106053
Key on ui cas rn: 1750-42-1
M. Wt: 84.08 g/mol
InChI Key: RHFWLPWDOYJEAL-UHFFFAOYSA-N
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Patent
US08748613B2

Procedure details

2-Chloroacetyl chloride (0.21 ml, 2.66 mmol) was dissolved in DCM (10 ml) and the solution was cooled to 0° C. with an ice-bath. Isoxazol-3-amine (0.41 ml, 5.58 mmol) was added dropwise and a white suspension was obtained. The mixture was stirred at room temperature for 2 hours, then the suspension was evaporated and the residue was purified by flash chromatography (ether/EtOAc=8/2 to 7/3) to obtain 2-chloro-N-(isoxazol-3-yl)acetamide (367 mg, 86% yield) as an off-white solid.
Quantity
0.21 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[O:6]1[CH:10]=[CH:9][C:8]([NH2:11])=[N:7]1>C(Cl)Cl>[Cl:1][CH2:2][C:3]([NH:11][C:8]1[CH:9]=[CH:10][O:6][N:7]=1)=[O:4]

Inputs

Step One
Name
Quantity
0.21 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.41 mL
Type
reactant
Smiles
O1N=C(C=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white suspension was obtained
CUSTOM
Type
CUSTOM
Details
the suspension was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (ether/EtOAc=8/2 to 7/3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(=O)NC1=NOC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 367 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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